molecular formula C18H26FN5 B6696504 N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)propan-1-amine

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)propan-1-amine

Cat. No.: B6696504
M. Wt: 331.4 g/mol
InChI Key: RBHYNPQSWJYEFD-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)propan-1-amine is a complex organic compound that features a combination of fluorophenyl, imidazole, and piperazine moieties

Properties

IUPAC Name

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN5/c1-14(24-11-9-23(2)10-12-24)13-22-17(18-20-7-8-21-18)15-3-5-16(19)6-4-15/h3-8,14,17,22H,9-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHYNPQSWJYEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(C1=CC=C(C=C1)F)C2=NC=CN2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)propan-1-amine typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable leaving group on the propan-1-amine backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the fluorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperazine rings.

Scientific Research Applications

N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biological Studies: It can be used to study the interaction of imidazole-containing compounds with biological targets such as enzymes or receptors.

    Industrial Applications: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the piperazine ring can interact with various biological macromolecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-chlorophenyl)-(1H-imidazol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)propan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    N-[(4-bromophenyl)-(1H-imidazol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)propan-1-amine: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-2-(4-methylpiperazin-1-yl)propan-1-amine can significantly influence its chemical properties, such as its lipophilicity and metabolic stability. This makes it unique compared to its chloro- and bromo- counterparts, potentially leading to different biological activities and applications.

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